molecular formula C10H8ClF3N2 B13423553 Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride CAS No. 37989-07-4

Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride

Cat. No.: B13423553
CAS No.: 37989-07-4
M. Wt: 248.63 g/mol
InChI Key: WBAZUSCJWSXCHL-UHFFFAOYSA-N
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Description

Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally related to quinoline. The presence of the trifluoromethyl group and the amino group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups onto the isoquinoline ring .

Scientific Research Applications

Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying various biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated isoquinolines and quinoline derivatives. Examples include:

  • 1-Amino-3-(trifluoromethyl)quinoline
  • 1-Amino-4-(trifluoromethyl)isoquinoline
  • 1-Amino-3-(difluoromethyl)isoquinoline

Uniqueness

Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride is unique due to the specific positioning of the trifluoromethyl and amino groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

37989-07-4

Molecular Formula

C10H8ClF3N2

Molecular Weight

248.63 g/mol

IUPAC Name

3-(trifluoromethyl)isoquinolin-1-amine;hydrochloride

InChI

InChI=1S/C10H7F3N2.ClH/c11-10(12,13)8-5-6-3-1-2-4-7(6)9(14)15-8;/h1-5H,(H2,14,15);1H

InChI Key

WBAZUSCJWSXCHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2N)C(F)(F)F.Cl

Origin of Product

United States

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